molecular formula C10H15FN2 B3176076 N-(4-fluorobenzyl)propane-1,3-diamine CAS No. 97146-01-5

N-(4-fluorobenzyl)propane-1,3-diamine

Cat. No.: B3176076
CAS No.: 97146-01-5
M. Wt: 182.24 g/mol
InChI Key: NDENKGKOZFIGOI-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)propane-1,3-diamine” is a chemical compound with the CAS No. 97146-01-5. It is offered by various suppliers for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H15N2F . The molecular weight is 210.3 .


Chemical Reactions Analysis

The chemical reactions involving 1,3-diamines are diverse and complex. They are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . A study on the synthesis of bis (2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis (4-fluorobenzyl)spirocyclotetraphosphazene provides insights into the potential chemical reactions involving similar compounds .

Scientific Research Applications

Fluorogenic DNA Binding

N-(4-fluorobenzyl)propane-1,3-diamine and its derivatives are found to be effective in binding to the minor groove of specific A/T DNA sites. This binding is accompanied by a significant increase in emission fluorescence, indicating potential use in DNA study and manipulation. A study by Vázquez et al. (2010) highlighted the fluorogenic properties of a derivative, BAPPA, showing its strong affinity for specific DNA sites (Vázquez et al., 2010).

Antimicrobial and DNA-Cleavage Activities

Okumuş et al. (2022) investigated compounds derived from this compound, revealing their significant antimicrobial properties and DNA-cleavage activities. Particularly, some derivatives were found highly active against DNA, and even more effective against yeasts than standard antibiotics at certain concentrations (Okumuş et al., 2022).

Molecular Structure and Hydrogen Bonding

The molecule and its analogs have been extensively studied for their structural characteristics. For instance, Bomfim et al. (2005) explored the pi-stacked hydrogen-bonded sheets and chains in N,N'-bis(4-nitrobenzylidene)propane-1,3-diamine, providing insight into its molecular assembly and potential applications in material science (Bomfim et al., 2005).

Synthesis and Characterization of Complexes

Research also delves into synthesizing and characterizing metal ion complexes with this compound derivatives. Montazerozohori et al. (2011) synthesized complexes of Zn(II) and Hg(II) with Schiff bases derived from the compound, demonstrating its utility in developing new materials with potential industrial applications (Montazerozohori et al., 2011).

Safety and Hazards

The safety data sheet for 1,3-Diaminopropane, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDENKGKOZFIGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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